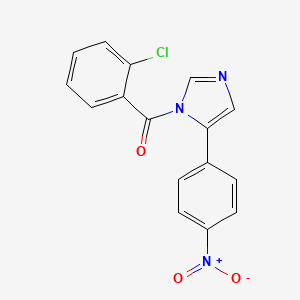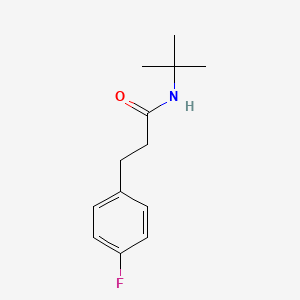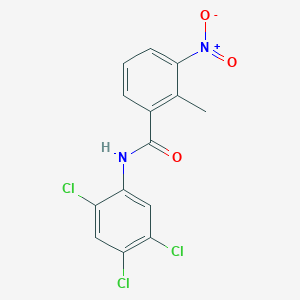
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole, also known as CNPIM, is a synthetic compound that belongs to the class of imidazole derivatives. CNPIM has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
科学研究应用
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole has shown promising results in various scientific research applications. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. Moreover, this compound has been studied for its ability to modulate the activity of ion channels, which are important targets for drug discovery.
作用机制
The mechanism of action of 1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole is not fully understood. However, it has been proposed that this compound exerts its biological effects by interacting with specific targets in cells. For example, this compound has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, which leads to the suppression of cell proliferation and induction of apoptosis. Moreover, this compound has been reported to modulate the activity of ion channels by altering their gating properties.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects, depending on the target and concentration. For example, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been reported to inhibit the growth of bacteria and fungi by disrupting their cell wall and membrane integrity. Additionally, this compound has been investigated for its ability to modulate the activity of ion channels, which can affect the electrical properties of cells.
实验室实验的优点和局限性
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, this compound has been reported to exhibit potent biological activities at low concentrations, which makes it an attractive candidate for drug discovery. However, this compound has some limitations for lab experiments. For example, it has been reported to exhibit low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has been reported to exhibit some toxicity in certain cell lines, which can limit its use in some experiments.
未来方向
1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole has several potential future directions for scientific research. Firstly, it can be further investigated for its potential use as a drug candidate for the treatment of various diseases, such as cancer and infectious diseases. Secondly, this compound can be studied for its ability to modulate the activity of ion channels, which can lead to the development of new drugs for the treatment of neurological and cardiovascular diseases. Moreover, this compound can be further optimized for its solubility and toxicity profile to improve its pharmacokinetics and safety. Finally, this compound can be investigated for its potential use as a chemical probe for the study of protein kinases and ion channels.
合成方法
The synthesis method of 1-(2-chlorobenzoyl)-5-(4-nitrophenyl)-1H-imidazole involves the reaction of 2-chlorobenzoyl chloride and 4-nitrophenyl hydrazine in the presence of sodium acetate and acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
属性
IUPAC Name |
(2-chlorophenyl)-[5-(4-nitrophenyl)imidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-14-4-2-1-3-13(14)16(21)19-10-18-9-15(19)11-5-7-12(8-6-11)20(22)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDRRQSRPKZVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-7-(3-methylbutanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368637.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B5368648.png)
![2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-N-methyl-N-(4-methylbenzyl)-2-oxoethanamine](/img/structure/B5368658.png)

![ethyl 2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5368673.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5368678.png)
![methyl ({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5368692.png)
![2-{[4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5368697.png)

![1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5368710.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)

![2'-({[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B5368722.png)
![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)